molecular formula C8H10BrNO2 B13312257 2-(2-Amino-6-bromophenoxy)ethan-1-OL

2-(2-Amino-6-bromophenoxy)ethan-1-OL

Cat. No.: B13312257
M. Wt: 232.07 g/mol
InChI Key: VGBROLAXWXOHNG-UHFFFAOYSA-N
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Description

2-(2-Amino-6-bromophenoxy)ethan-1-OL is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.07 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a phenoxy group attached to an ethan-1-ol backbone. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-6-bromophenoxy)ethan-1-OL typically involves the reaction of 2-amino-6-bromophenol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-6-bromophenoxy)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenoxyethanol derivatives.

    Substitution: Various substituted phenoxyethanol compounds depending on the nucleophile used.

Scientific Research Applications

2-(2-Amino-6-bromophenoxy)ethan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-bromophenoxy)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-6-bromophenoxy)ethan-1-OL is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-(2-amino-6-bromophenoxy)ethanol

InChI

InChI=1S/C8H10BrNO2/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3,11H,4-5,10H2

InChI Key

VGBROLAXWXOHNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCCO)N

Origin of Product

United States

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